molecular formula C12H19F3N2O4 B2525761 (2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid CAS No. 2187426-40-8

(2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B2525761
CAS No.: 2187426-40-8
M. Wt: 312.289
InChI Key: NUKRSDYYBNPSPW-RJUBDTSPSA-N
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Description

The compound “(2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals. The presence of an oxolane (a five-membered ring containing an oxygen) and a carboxamide group suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The piperidine ring might undergo reactions at the nitrogen atom, while the carboxamide group could participate in various acid-base or nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the carboxamide) could increase its solubility in water .

Scientific Research Applications

Synthesis of Novel Compounds

Research demonstrates the synthesis of novel compounds derived from benzodifuran, triazine, oxadiazepine, and thiazolopyrimidine structures, showing potential as anti-inflammatory and analgesic agents. These compounds exhibit inhibitory activities against cyclooxygenase-1 and cyclooxygenase-2, indicating their therapeutic potential in treating inflammation and pain (Abu‐Hashem et al., 2020).

Catalysis and Chemical Transformations

The use of trifluoroacetic acid as a catalyst in cationic cyclisations has been explored, showing efficiency in forming pyrrolidines and polycyclic systems through the termination by sulfonamide groups (Haskins & Knight, 2002). Additionally, compounds have been developed for the inhibition of soluble epoxide hydrolase, with the triazine heterocycle being crucial for potency and selectivity (Thalji et al., 2013).

Magnetic Studies and Coordination Polymers

The research has also delved into magnetic studies and the construction of coordination polymers using Co(II) and Mn(II) ions, demonstrating the versatility of these compounds in forming various structural motifs with potential applications in material science (Ahmad et al., 2012).

Antimicrobial Agents

A series of 1,4-disubstituted 1,2,3-triazole derivatives have been synthesized and evaluated as possible antimicrobial agents, showing moderate to good activities against Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many piperidine derivatives are active in the central nervous system, so this compound might interact with receptors or enzymes in the brain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling and storing this compound to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could lead to the development of new pharmaceuticals or other useful products .

Properties

IUPAC Name

(2S,5R)-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.C2HF3O2/c11-10(13)9-2-1-8(14-9)7-3-5-12-6-4-7;3-2(4,5)1(6)7/h7-9,12H,1-6H2,(H2,11,13);(H,6,7)/t8-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKRSDYYBNPSPW-RJUBDTSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C2CCNCC2)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1C2CCNCC2)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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